Cas no 13541-13-4 (1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one)

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one is a fluorinated aromatic ketone derivative with a reactive amine group at the meta position. Its trifluoromethyl group enhances electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The compound serves as a versatile intermediate for constructing heterocycles, fluorinated scaffolds, and bioactive molecules. The amine functionality allows for further derivatization via amidation, diazotization, or condensation reactions. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in multi-step syntheses. The trifluoromethyl moiety contributes to improved metabolic stability and lipophilicity in target compounds, making it particularly useful in medicinal chemistry applications.
1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one structure
13541-13-4 structure
Product Name:1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one
CAS No:13541-13-4
MF:C9H8F3NO
MW:203.1611328125
CID:4592249
PubChem ID:21557654
Update Time:2025-05-23

1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one
    • 3-Amino-β,β,β-trifluor-propiophenon
    • 1-Propanone, 1-(3-aminophenyl)-3,3,3-trifluoro-
    • Inchi: 1S/C9H8F3NO/c10-9(11,12)5-8(14)6-2-1-3-7(13)4-6/h1-4H,5,13H2
    • InChI Key: MPHOVHPZGIAIOO-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(N)=C1)(=O)CC(F)(F)F

Computed Properties

  • Exact Mass: 203.05579836g/mol
  • Monoisotopic Mass: 203.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.1Ų

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Additional information on 1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one

1-(3-Aminophenyl)-3,3,3-Trifluoropropan-1-One (CAS No. 13541-13-4): A Comprehensive Overview

The compound 1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one (CAS No. 13541-13-4) is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique chemical structure, which combines an aromatic amine group with a fluorinated ketone moiety. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one in drug discovery. Researchers have explored its role as a precursor for the synthesis of bioactive compounds targeting various therapeutic areas, including cancer and neurodegenerative diseases. The trifluoromethyl group is known to enhance the stability and bioavailability of drug candidates, making this compound an attractive starting material for medicinal chemists.

The synthesis of 1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one involves a multi-step process that typically begins with the preparation of the corresponding trifluoroacetyl chloride. This intermediate is then subjected to nucleophilic substitution reactions with aniline derivatives to yield the final product. The reaction conditions are optimized to ensure high yields and purity, which are critical for downstream applications.

In terms of physical properties, 1-(3-aminophenyl)-trifluoropropanone exhibits a melting point of approximately 85°C and a boiling point around 220°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various synthetic protocols. The compound is also relatively stable under ambient conditions but should be stored in a cool, dry place to prevent degradation.

One of the most promising applications of CAS No. 13541-13-4 is in the development of fluorescent probes for biological imaging. The fluorinated ketone group can undergo specific photochemical reactions that enable its use as a substrate for fluorescent sensors. Recent advancements in this area have demonstrated its potential in detecting reactive oxygen species (ROS) in living cells, which has significant implications for understanding cellular signaling pathways.

Another emerging application of this compound is in the field of polymer chemistry. The trifluoromethyl group imparts unique electronic properties to polymers synthesized using trifluoroacetylphenylamine, making them suitable for advanced materials such as high-performance adhesives and electronic devices. Researchers are actively exploring its use as a monomer in polymerization reactions to develop materials with tailored mechanical and thermal properties.

The environmental impact of trifluoroacetylphenylamine has also been a topic of recent research interest. Studies have shown that its fluorinated nature contributes to its persistence in certain environmental matrices, raising concerns about its long-term ecological effects. However, ongoing efforts are focused on developing sustainable synthesis methods and recycling strategies to mitigate these concerns.

In conclusion, trifluoroacetylphenylamine (CAS No. 13541-13-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in modern organic synthesis and materials science. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in advancing both scientific knowledge and industrial innovation.

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